(R)-Flumequine
(R)-Flumequine
(R)-flumequine is a 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid that is the (R)-enantiomer of flumequine. It is an enantiomer of a (S)-flumequine.
Brand Name:
Vulcanchem
CAS No.:
215178-95-3
VCID:
VC0121472
InChI:
InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m1/s1
SMILES:
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Molecular Formula:
C14H12FNO3
Molecular Weight:
261.25 g/mol
(R)-Flumequine
CAS No.: 215178-95-3
Reference Standards
VCID: VC0121472
Molecular Formula: C14H12FNO3
Molecular Weight: 261.25 g/mol
CAS No. | 215178-95-3 |
---|---|
Product Name | (R)-Flumequine |
Molecular Formula | C14H12FNO3 |
Molecular Weight | 261.25 g/mol |
IUPAC Name | (12R)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
Standard InChI | InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m1/s1 |
Standard InChIKey | DPSPPJIUMHPXMA-SSDOTTSWSA-N |
Isomeric SMILES | C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O |
SMILES | CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O |
Canonical SMILES | CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O |
Description | (R)-flumequine is a 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid that is the (R)-enantiomer of flumequine. It is an enantiomer of a (S)-flumequine. |
Synonyms | (5R)-9-Fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic Acid; |
PubChem Compound | 6604404 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume